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molecular formula C8H21NO B3287048 Dimethyldipropylammonium Hydroxide CAS No. 836597-65-0

Dimethyldipropylammonium Hydroxide

Cat. No. B3287048
M. Wt: 147.26 g/mol
InChI Key: OSSXLTCIVXOQNK-UHFFFAOYSA-M
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Patent
US08124560B2

Procedure details

15 ml of dipropylamine in 50 ml of ethanol as a solvent and with KHCO3 as a buffer are reacted with 20 ml of methyl iodide at a temperature of from 40 to 50° C. in a water bath with stirring. After 2 hours, cooling to room temperature was effected, the product dimethyldipropylammonium iodide crystallizing out. The solid filtrate was washed in ethanol. An aqueous solution of the iodide was converted over an Amberlyst anion exchanger into dimethyldipropylammonium hydroxide.
Name
dimethyldipropylammonium iodide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
KHCO3
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
reactant
Reaction Step Two
Quantity
15 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
CI.[I-].[CH3:4][N+:5]([CH3:12])([CH2:9][CH2:10][CH3:11])[CH2:6][CH2:7][CH3:8].C([OH:15])C>C(NCCC)CC>[OH-:15].[CH3:4][N+:5]([CH3:12])([CH2:9][CH2:10][CH3:11])[CH2:6][CH2:7][CH3:8] |f:1.2,5.6|

Inputs

Step One
Name
dimethyldipropylammonium iodide
Quantity
0 (± 1) mol
Type
reactant
Smiles
[I-].C[N+](CCC)(CCC)C
Step Two
Name
KHCO3
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
20 mL
Type
reactant
Smiles
CI
Name
Quantity
50 mL
Type
reactant
Smiles
C(C)O
Name
Quantity
15 mL
Type
solvent
Smiles
C(CC)NCCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
The solid filtrate was washed in ethanol

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
Smiles
[OH-].C[N+](CCC)(CCC)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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